molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B1293124
CAS No.: 1018125-53-5
M. Wt: 301.26 g/mol
InChI Key: DUGSYJKDSBGXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H14F3N3O2 and its molecular weight is 301.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

  • Research has shown the potential of using related compounds as precursors in the synthesis of diverse heterocyclic derivatives, which have various applications, including medicinal chemistry. For instance, compounds have been developed for the facile route to novel pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in creating new chemical entities with potential biological activities (Dawood, Farag, & Khedr, 2008).

Antagonistic and Bioactive Compounds

  • Modifications of the alkyl acetic acid portion of lead pyrazole compounds have led to the discovery of potent CCR5 antagonists with good in vitro antiviral activity against HIV-1, showing the relevance of such modifications in developing therapeutic agents (Shen et al., 2004).

Divergent Cyclisations and Chemical Reactivity

  • Studies have explored the reactivity of related compounds under various conditions, leading to unexpected products and opening new pathways for synthesizing bicyclic heterocycles. This highlights the chemical versatility and potential for discovering new reactions and compounds (Smyth et al., 2007).

Antimicrobial Activity

  • Certain derivatives have been synthesized and shown to possess significant antimicrobial activity, which could be attributed to the structural features of the pyrazolo[3,4-b]pyridine scaffold. These findings suggest potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Molecular Docking and Biological Screening

  • Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. This indicates the potential of such compounds in drug discovery and development, particularly in antimicrobial and antioxidant activities (Flefel et al., 2018).

Efficient Synthesis Methods

  • Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives have been developed, demonstrating the compound's role in facilitating the preparation of N-fused heterocycle products. These methods are significant for the rapid generation of heterocyclic compounds for further biological evaluation (Ghaedi et al., 2015).

Mechanism of Action

This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .

Safety and Hazards

The compound is classified as hazardous according to the GHS labelling, with hazard statements H410 . Precautionary measures include avoiding release to the environment and disposing of contents/container in accordance with local regulations .

Future Directions

The future directions of this compound could involve further exploration of its use as a herbicide, given its effectiveness in controlling broadleaf weeds . Additionally, the trifluoromethyl group in this compound could be explored for use in pharmaceuticals and drugs .

Properties

IUPAC Name

2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSYJKDSBGXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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